molecular formula C9H9NO3 B1273628 2-(2-Formylphenoxy)acetamide CAS No. 24590-06-5

2-(2-Formylphenoxy)acetamide

Cat. No. B1273628
CAS RN: 24590-06-5
M. Wt: 179.17 g/mol
InChI Key: JSODEWAZLVCBBV-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of a phenoxy group attached to an acetamide moiety. The specific structure and substituents on the aromatic ring can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported in various studies. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds . These methods typically involve nucleophilic substitution reactions and the use of catalysts to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). For example, the structure of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide was characterized by IR, MS, and 1H NMR . These techniques provide detailed information about the functional groups, molecular framework, and the electronic environment within the molecule.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The study on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide investigated the effect of reaction temperature, time, and mole ratio on the yield of the final product . These parameters are crucial for optimizing the synthesis and achieving high yields of the desired compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity. The presence of different substituents on the aromatic ring can lead to variations in these properties, which can be exploited for specific applications, such as pharmaceuticals or agrochemicals. For instance, some 2-(substituted phenoxy) acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents .

Relevant Case Studies

Several case studies highlight the biological activities of acetamide derivatives. Bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers have been studied for their phytotoxic metabolites . Additionally, certain 2-(substituted phenoxy) acetamide derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, with some compounds showing promising results .

Scientific Research Applications

1. Monoamine Oxidase Inhibitors

  • Summary of Application: 2-Phenoxyacetamide analogues, including 2-(2-Formylphenoxy)acetamide, have been synthesized and evaluated for their inhibitory potency towards monoamine oxidases A (MAO-A) and B (MAO-B). These enzymes are important targets for antidepressant drugs .
  • Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated using enzyme and cancer cell lysate .
  • Results: 2-(4-Methoxyphenoxy)acetamide (compound 12) and 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21) were identified as the most specific MAO-A inhibitor and the most potent MAO-A/-B inhibitor, respectively .

2. Synthesis and Pharmacological Activities

  • Summary of Application: Phenoxy acetamide and its derivatives, including 2-(2-Formylphenoxy)acetamide, have been synthesized and studied for their pharmacological activities .
  • Methods of Application: The compounds were synthesized and their pharmacological activities were evaluated .
  • Results: The study provided comprehensive information regarding pharmacologically interesting compounds of widely different composition .

3. Anti-COVID-19 Molecular Docking Investigation

  • Summary of Application: 2-(2-Formylphenoxy)acetamide has been synthesized and studied for its potential anti-COVID-19 activity through molecular docking investigations .
  • Methods of Application: The compound was synthesized using the slow evaporation solution growth technique, and its anti-COVID-19 activity was evaluated through molecular docking investigations .
  • Results: The results of this study are not explicitly mentioned in the available resources .

4. Chemical Diversity of Phenoxy Acetamide

  • Summary of Application: The literature survey of chemical diversity of phenoxy acetamide and its derivatives, including 2-(2-Formylphenoxy)acetamide, provides comprehensive information regarding pharmacologically interesting compounds of widely different composition .
  • Methods of Application: This involves the synthesis of new derivatives of phenoxy acetamide and its derivatives .
  • Results: This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

5. Chalcone, Indole and Quinoline Derivatives

  • Summary of Application: The literature survey of chemical diversity of phenoxy acetamide and its derivatives, including 2-(2-Formylphenoxy)acetamide, in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
  • Methods of Application: This involves the synthesis of new derivatives of phenoxy acetamide and its derivatives .
  • Results: This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

6. Anti-SARS-CoV-2 Activity

  • Summary of Application: 2-(2-Formylphenoxy)acetamide has been synthesized and studied for its potential anti-SARS-CoV-2 activity through molecular docking investigations .
  • Methods of Application: The compound was synthesized using the slow evaporation solution growth technique, and its anti-SARS-CoV-2 activity was evaluated through molecular docking investigations .
  • Results: The molecule has good binding affinity for the target protein 6NUS .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODEWAZLVCBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374696
Record name 2-(2-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenoxy)acetamide

CAS RN

24590-06-5
Record name 2-(2-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24590-06-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AM Abdella, AM Abdelmoniem… - Mini Reviews in …, 2020 - ingentaconnect.com
Objective: Novel bis(1,4-dihydropyridine-3,5-dicarbonitrile) derivatives linked to aliphatic or aromatic cores via amide or ester-amide linkages were prepared and their structures were …
Number of citations: 13 www.ingentaconnect.com
L Purushottam, SR Adusumalli, U Singh… - Nature …, 2019 - nature.com
Labeling of native proteins invites interest from diverse segments of science. However, there remains the significant unmet challenge in precise labeling at a single site of a protein. Here…
Number of citations: 62 www.nature.com
YHG Teng, WT Berger, NM Nesbitt, K Kumar… - Bioorganic & Medicinal …, 2015 - Elsevier
Botulinum neurotoxins (BoNTs) are among the most potent biological toxin known to humans, and are classified as Category A bioterrorism agents by the Centers for Disease Control …
Number of citations: 23 www.sciencedirect.com
AM Abdella, AM Abdelmoniem… - Arkivoc 4 …, 2019 - repo.uni-hannover.de
A synthesis of novel bis(1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles), bis(4H-chromene-3-carbonitriles) and bis(dihydropyrano[3,2-c]chromenes), which are linked to aliphatic …
Number of citations: 2 www.repo.uni-hannover.de
AM Abdelmoniem, AM Abdella, AH Elwahy… - Organic …, 2020 - arkat-usa.org
One-pot three-component cyclo-condensation reaction of bis (aldehydes) containing ether-amide or esteramide linkages with 6-aminouracil in boiling acetic acid afforded tetrakis (6-…
Number of citations: 3 www.arkat-usa.org
H Saeidian, Z Mirjafary, E Abdolmaleki, F Moradnia - Synlett, 2013 - thieme-connect.com
This paper describes an efficient Smiles rearrangement process for the synthesis of 2-(N-arylamino)benzaldehyde derivatives with reasonable yields. A mechanism is proposed for the …
Number of citations: 14 www.thieme-connect.com

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